Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-
Description
The compound 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)pyrazole features a pyrazole core substituted with methyl groups at positions 3 and 5, and a 3,4,5-trimethoxybenzoyl (TMB) moiety at position 1 (Fig. 1). This structure is designed to mimic microtubule-targeting agents like combretastatin A-4 (CA-4), where the TMB group is critical for binding to the colchicine site of tubulin . Synthesized via microwave-assisted cyclization and other efficient methods, this compound exhibits antiproliferative activity against cancer cell lines with IC50 values in the micromolar to sub-micromolar range, consistent with microtubule-destabilizing mechanisms .
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-6-10(2)17(16-9)15(18)11-7-12(19-3)14(21-5)13(8-11)20-4/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFQYQWVZDXHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148418 | |
| Record name | Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108132-57-6 | |
| Record name | Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108132576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- typically involves the condensation of 3,5-dimethylpyrazole with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of the benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Synthesis and Reactivity
The compound can be synthesized through various methods that involve the reaction of 3,5-dimethylpyrazole with trimethoxybenzoyl chloride. This synthesis has been optimized for yield and purity using techniques such as refluxing in organic solvents and crystallization methods .
Reactivity:
- Acts as a reagent for forming pyrazolato-ligated complexes.
- Used in the oxidation of alcohols to carbonyl compounds when combined with Chromium(VI) oxide .
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound 3c (related to 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-pyrazole) demonstrated potent antiproliferative effects against various cancer cell lines. In vivo studies showed that it effectively inhibited the growth of hepatocellular carcinoma in mice .
Case Study:
- A study evaluated the structure-activity relationship (SAR) of related compounds and found that modifications on the benzene ring significantly influenced antitumor efficacy. Compounds with electron-donating groups showed enhanced activity compared to others .
Antibacterial and Antifungal Properties
The compound also exhibits antibacterial and antifungal activities. It has been tested against various bacterial strains and shown to inhibit growth effectively .
Table 1: Biological Activities of Pyrazole Derivatives
| Activity Type | Compound Tested | Effectiveness |
|---|---|---|
| Antitumor | 3c | Significant growth inhibition in vitro and in vivo |
| Antibacterial | Various | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Various | Inhibition of fungal growth observed |
Applications in Drug Development
The multifunctional nature of pyrazole derivatives makes them suitable candidates for drug development. Their ability to interact with biological targets such as tubulin has been extensively researched.
Tubulin Polymerization Inhibition
Compounds related to 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-pyrazole have shown potential as inhibitors of tubulin polymerization. This mechanism is similar to well-known anticancer agents like colchicine .
Other Applications
Beyond medicinal chemistry, pyrazole derivatives are utilized in:
Mechanism of Action
The mechanism of action of pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Triazole Derivatives (2-Aryl-4-TMB-1,2,3-Triazoles)
Triazole-based analogs, such as compounds 7–9 in , replace the pyrazole core with a triazole ring while retaining the TMB group. Density functional theory (DFT) calculations reveal that the angle between geometric centers of the A (TMB), B (triazole), and C (aryl) rings (αABC) is critical for activity. For example:
- (Z)-9a : αABC = 109.50°
- SMART (thiazole-based lead) : αABC = 108.11°
The similarity in angles explains comparable antiproliferative activity (IC50 = 0.12–2.45 μM) to SMART, though pyrazole derivatives often show slightly reduced potency due to electronic differences between triazole/thiazole and pyrazole cores .
Thiazole-Based Compounds (SMART Analogs)
SMART (substituted methoxybenzoyl-aryl-thiazole) derivatives serve as the original lead compounds, with IC50 values as low as 0.01 μM in certain cell lines. The thiazole ring provides a rigid planar structure that enhances tubulin binding, whereas pyrazole’s reduced planarity may weaken interactions despite similar αABC angles .
Indolizine Derivatives
Indolizines with TMB substituents (e.g., compound G in ) demonstrate that full 3,4,5-trimethoxy substitution is essential for activity. Modifications such as 3,5-dimethoxy or 4-bromo substitution reduce tubulin polymerization inhibition by >50%, highlighting the necessity of all three methoxy groups for hydrogen bonding and hydrophobic interactions .
Catechin-TMB Hybrids
In , 3-O-(3,4,5-trimethoxybenzoyl)-(–)-catechin outperforms its analogs in apoptosis induction (e.g., 80% inhibition in melanoma cells vs. 50% for EC derivatives). This underscores that the TMB group’s positioning relative to the core structure (e.g., catechin vs. pyrazole) significantly impacts bioactivity, even when the TMB moiety is conserved .
Table 1: Key Structural and Activity Comparisons
Mechanistic Insights
- TMB Role : The 3,4,5-trimethoxybenzoyl group is indispensable across all analogs for hydrogen bonding (methoxy oxygens) and hydrophobic interactions with tubulin’s colchicine site .
- Ring Geometry : Pyrazole’s αABC angle (~109°) aligns with active triazole/thiazole analogs, but reduced planarity may limit tubulin affinity compared to thiazoles .
Biological Activity
Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- stands out for its potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for future studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 368861-22-7
The structure features a pyrazole core substituted with a trimethoxybenzoyl group at one position and dimethyl groups at the 3 and 5 positions. This configuration is crucial for its biological activity.
Antibacterial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial properties. For instance:
- A study evaluated various pyrazole compounds against Gram-positive and Gram-negative bacteria, demonstrating that certain derivatives showed promising efficacy against Staphylococcus aureus and Escherichia coli .
- The presence of specific substituents on the pyrazole ring enhances antibacterial activity, with compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antifungal Activity
In addition to antibacterial properties, some pyrazole derivatives have shown antifungal activity against pathogens like Aspergillus niger. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Pyrazole compounds are recognized for their anti-inflammatory properties:
- A series of studies reported that certain derivatives significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, with some compounds achieving over 80% inhibition at specific concentrations .
- The anti-inflammatory mechanism is primarily attributed to inhibition of cyclooxygenase (COX) enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
Emerging evidence suggests that pyrazole derivatives may possess anticancer properties:
- In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating cell cycle progression and tubulin dynamics .
- Notably, compounds derived from the pyrazole scaffold have been evaluated for their ability to inhibit tumor growth in preclinical models, indicating a potential role in cancer therapy.
The biological activity of Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- is linked to several mechanisms:
- Enzyme Inhibition : Compounds target key enzymes involved in inflammation and bacterial metabolism.
- Cell Cycle Modulation : They affect cell cycle regulators leading to apoptosis in cancer cells.
- Membrane Disruption : Some derivatives disrupt microbial membranes, enhancing their antimicrobial efficacy.
Case Studies
Several case studies highlight the significance of this compound:
- A study conducted by Selvam et al. synthesized novel pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models. Results indicated comparable efficacy to indomethacin .
- Another investigation focused on the synthesis of pyrazole-based complexes with metal ions (e.g., nickel and copper), revealing enhanced antibacterial activity due to metal coordination .
Q & A
Basic: What are the common synthetic routes for synthesizing 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)pyrazole?
Methodological Answer:
A widely used approach involves coupling 3,4,5-trimethoxybenzoyl chloride with a pre-functionalized pyrazole core. For example, in the synthesis of structurally related compounds (e.g., arylthioindoles or benzo[b]furans), the benzoyl chloride is reacted with intermediates like ethyl 1H-pyrrole-2-carboxylate under phase-transfer catalysis (e.g., TBAHS) in dichloromethane (DCM) with 50% KOH, yielding products at 45–57% . Optimization of reaction time (4–18 hours), solvent choice (DCM, THF), and purification via recrystallization (water-ethanol) is critical. Characterization typically employs -NMR, -NMR, and ESI-MS .
Advanced: How does the 3,4,5-trimethoxybenzoyl moiety influence tubulin polymerization inhibition?
Methodological Answer:
The 3,4,5-trimethoxybenzoyl group is a key pharmacophore in tubulin inhibitors like combretastatin A-4 (CA-4). It binds to the colchicine site by forming hydrophobic interactions with β-tubulin residues (e.g., Val181, Leu248). Structure-activity relationship (SAR) studies show that methoxy groups at the 3,4,5 positions enhance binding affinity by ~10-fold compared to unsubstituted analogs . Advanced assays include:
- Tubulin polymerization inhibition : Measure absorbance at 350 nm over time using purified tubulin (IC values < 1 µM reported for potent derivatives) .
- Molecular docking : Use AutoDock Vina to predict binding modes, validated by site-directed mutagenesis (e.g., β-tubulin T179V mutants reduce activity) .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- - and -NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.2 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H] at m/z 359.14 for CHNO) .
- X-ray crystallography : Resolve structural ambiguities using SHELX programs (e.g., SHELXL for refinement; PDB deposition for public access) .
Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018) is critical. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure solution : Direct methods (SHELXT) followed by full-matrix least-squares refinement (SHELXL).
- Validation : Check R-factors (< 0.05), electron density maps, and PLATON for symmetry errors. For example, a study on a related benzo[b]furan derivative confirmed the planar orientation of the trimethoxybenzoyl group via SCXRD, explaining its tubulin-binding efficacy .
Advanced: What strategies address discrepancies in reported antiproliferative activities across cell lines?
Methodological Answer:
Contradictions may arise from:
- Cell line variability : Test across panels (e.g., NCI-60) and normalize to p53 status or drug-resistance markers (e.g., P-glycoprotein expression) .
- Assay conditions : Standardize incubation time (72 hours), serum concentration (10% FBS), and use MTT/WST-1 kits with positive controls (e.g., paclitaxel) .
- Compound stability : Perform HPLC-UV monitoring (λ = 254 nm) in culture media to rule out degradation .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antiproliferative assays : MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with IC determination via nonlinear regression .
- Tubulin polymerization : Turbidimetric assay using purified bovine tubulin (20 µM) and GTP (1 mM) at 37°C .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .
Advanced: How can structural modifications improve bioavailability while retaining activity?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility, as seen in 3-O-(3,4,5-trimethoxybenzoyl)-catechin derivatives .
- Bioisosteric replacement : Replace the pyrazole ring with triazoles or imidazoles to improve metabolic stability .
- Pharmacokinetic studies : Use LC-MS/MS to measure plasma half-life (t) and AUC in rodent models .
Advanced: How do molecular docking studies predict binding interactions with tubulin?
Methodological Answer:
- Docking software : AutoDock Vina or Schrödinger Glide with the colchicine site (PDB: 1SA0).
- Key parameters : Grid box centered on β-tubulin’s Leu248, Lamarckian GA for conformational sampling.
- Validation : Compare docking poses with SCXRD data (e.g., trimethoxybenzoyl group orientation in MPT0B214 matches predicted π-alkyl interactions) .
Basic: What solvent systems are optimal for purifying this compound?
Methodological Answer:
- Recrystallization : Use ethanol-water (3:1 v/v) for high-purity crystals (>95% by HPLC) .
- Column chromatography : Silica gel with hexane-ethyl acetate (gradient elution, 20–50% EtOAc) .
Advanced: How does the compound’s stereochemistry impact its biological activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
